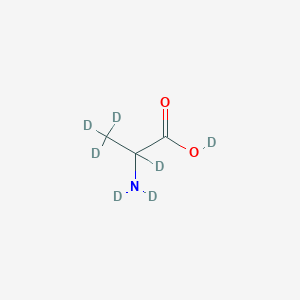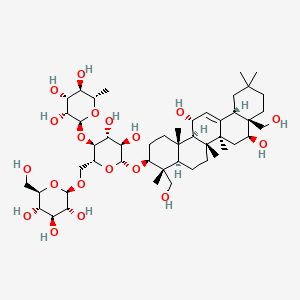
11(|A)-Hydroxynepasaikosaponin k
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11(|A)-Hydroxynepasaikosaponin k is a naturally occurring saponin compound. Saponins are glycosides with a distinctive foaming characteristic, commonly found in various plant species. This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11(|A)-Hydroxynepasaikosaponin k typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone part of the molecule. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, followed by purification processes such as chromatography. Alternatively, biotechnological methods using microbial fermentation can be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 11(|A)-Hydroxynepasaikosaponin k can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
11(|A)-Hydroxynepasaikosaponin k has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and saponin chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of natural products and cosmetics due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 11(|A)-Hydroxynepasaikosaponin k involves its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and triggering various cellular pathways.
Comparaison Avec Des Composés Similaires
Saikosaponin A: Another saponin with similar glycosidic structures.
Ginsenoside Rb1: A saponin found in ginseng with comparable biological activities.
Dioscin: A saponin with similar therapeutic properties.
Uniqueness: 11(|A)-Hydroxynepasaikosaponin k is unique due to its specific hydroxylation pattern, which influences its biological activity and solubility. This distinct structure makes it a valuable compound for studying the structure-activity relationships of saponins.
Propriétés
Formule moléculaire |
C48H80O19 |
|---|---|
Poids moléculaire |
961.1 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O19/c1-21-30(54)32(56)36(60)41(63-21)67-38-26(18-62-40-35(59)33(57)31(55)25(17-49)64-40)65-42(37(61)34(38)58)66-29-9-10-44(4)27(45(29,5)19-50)8-11-46(6)39(44)24(52)14-22-23-15-43(2,3)12-13-48(23,20-51)28(53)16-47(22,46)7/h14,21,23-42,49-61H,8-13,15-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |
Clé InChI |
GVRUOQWVLBNLJD-FDGSHWPISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


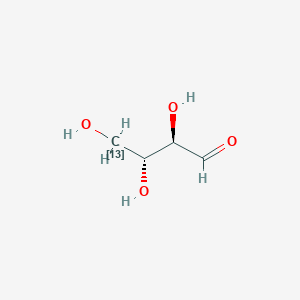



![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
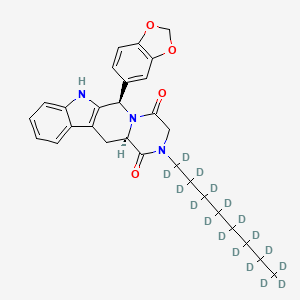
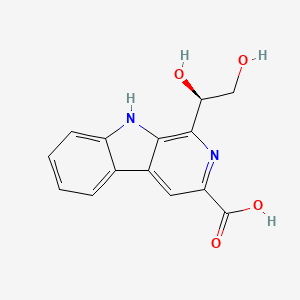
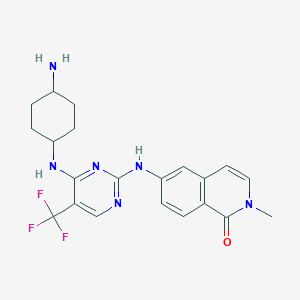
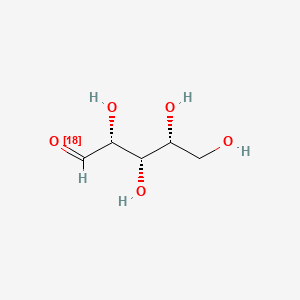
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
